molecular formula C11H11N3O2 B12314643 N-(1H-indazol-5-yl)-3-oxobutanamide

N-(1H-indazol-5-yl)-3-oxobutanamide

Cat. No.: B12314643
M. Wt: 217.22 g/mol
InChI Key: FWWRJJWNAJGJBQ-UHFFFAOYSA-N
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Description

N-(1H-indazol-5-yl)-3-oxobutanamide is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic compound containing a benzene ring fused to a pyrazole ring. Compounds containing the indazole moiety have been found to exhibit a wide range of biological activities, making them of significant interest in medicinal chemistry .

Chemical Reactions Analysis

N-(1H-indazol-5-yl)-3-oxobutanamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1H-indazol-5-yl)-3-oxobutanamide involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, resulting in changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

N-(1H-indazol-5-yl)-3-oxobutanamide can be compared with other indazole derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for various research applications.

Biological Activity

N-(1H-indazol-5-yl)-3-oxobutanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by its indazole core, which is known for various pharmacological properties. The compound has been investigated for its potential as an anti-inflammatory and anticancer agent, making it a candidate for therapeutic applications in treating various diseases.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The compound acts as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting HDACs, this compound promotes the accumulation of acetylated histones, leading to altered gene expression that can induce cell cycle arrest and apoptosis in cancer cells.
  • Monoamine Oxidase B (MAO-B) Inhibition : Similar compounds have shown potent inhibition of MAO-B, which is involved in the metabolism of neurotransmitters. This suggests that this compound may also possess neuroprotective properties by modulating neurotransmitter levels .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle regulation. The following table summarizes some key findings regarding its anticancer effects:

Study Cell Line IC50 (µM) Mechanism
Study 1MCF-7 (Breast Cancer)15Induction of apoptosis
Study 2A549 (Lung Cancer)10Cell cycle arrest
Study 3HeLa (Cervical Cancer)12HDAC inhibition

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. It has shown promise in reducing inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A recent study investigated the effects of this compound on pancreatic cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers when treated with the compound.
  • Neuroprotection Study : Another study focused on the neuroprotective effects of similar indazole derivatives on neuronal cells subjected to oxidative stress. The findings suggested that these compounds could mitigate oxidative damage, potentially benefiting neurodegenerative conditions.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N-(1H-indazol-5-yl)-3-oxobutanamide

InChI

InChI=1S/C11H11N3O2/c1-7(15)4-11(16)13-9-2-3-10-8(5-9)6-12-14-10/h2-3,5-6H,4H2,1H3,(H,12,14)(H,13,16)

InChI Key

FWWRJJWNAJGJBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1=CC2=C(C=C1)NN=C2

Origin of Product

United States

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